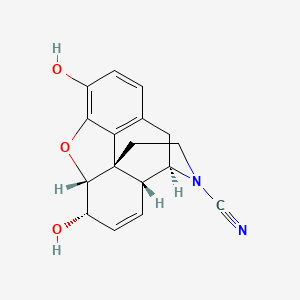
Cyanomorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanomorphine is a synthetic derivative of morphine, an opioid analgesic. Morphine is a naturally occurring alkaloid found in the opium poppy (Papaver somniferum) and is widely used for its potent pain-relieving properties . This compound, like morphine, interacts with opioid receptors in the central nervous system to produce analgesic effects. the addition of a cyano group to the morphine molecule can alter its pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyanoacetylation of morphine, where morphine is reacted with cyanoacetic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of cyanomorphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate this compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
Cyanomorphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield primary amines or other reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyanoketones, while reduction can produce cyanoamines.
Scientific Research Applications
Cyanomorphine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Cyanomorphine exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors . This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The cyano group in this compound may enhance its binding affinity or alter its pharmacokinetics, making it a unique compound for further study.
Comparison with Similar Compounds
Cyanomorphine can be compared with other opioid derivatives, such as:
Morphine: The parent compound, known for its potent analgesic effects.
Codeine: A less potent opioid used for mild to moderate pain.
Heroin: A diacetylated form of morphine with higher potency and faster onset of action.
This compound’s uniqueness lies in the presence of the cyano group, which can influence its pharmacological properties and make it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-7,9-dihydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbonitrile |
InChI |
InChI=1S/C17H16N2O3/c18-8-19-6-5-17-10-2-4-13(21)16(17)22-15-12(20)3-1-9(14(15)17)7-11(10)19/h1-4,10-11,13,16,20-21H,5-7H2/t10-,11+,13-,16-,17-/m0/s1 |
InChI Key |
IYUVSNMEVXPVDN-KBQPJGBKSA-N |
Isomeric SMILES |
C1CN([C@@H]2CC3=C4[C@@]15[C@H]2C=C[C@@H]([C@@H]5OC4=C(C=C3)O)O)C#N |
Canonical SMILES |
C1CN(C2CC3=C4C15C2C=CC(C5OC4=C(C=C3)O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


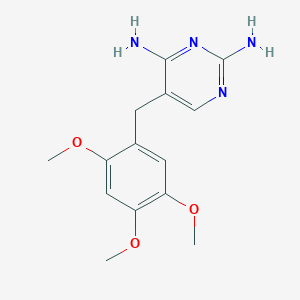
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
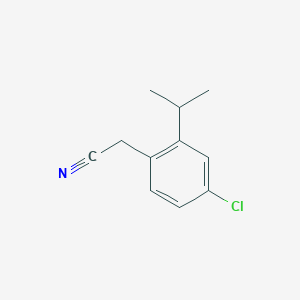
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)

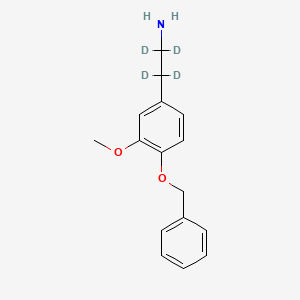
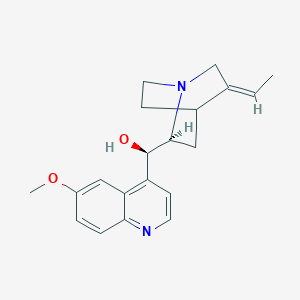
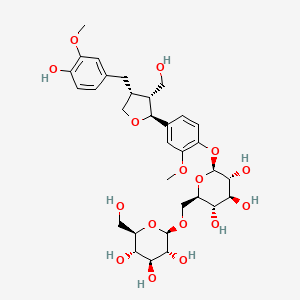
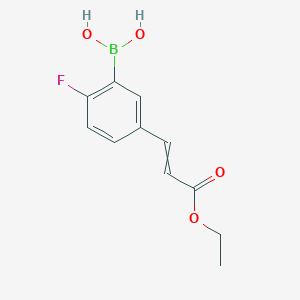
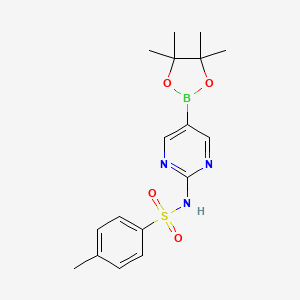
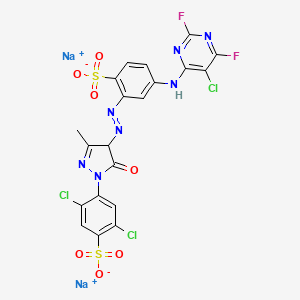
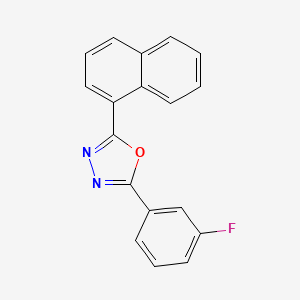
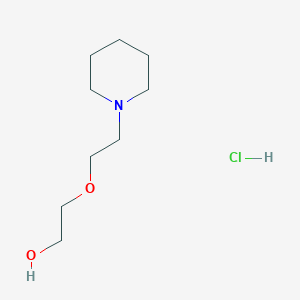
![1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-N-(2-nitrophenyl)piperidin-4-amine](/img/structure/B13413276.png)
